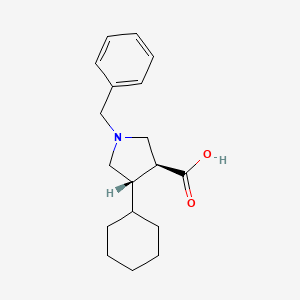

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid

Description

(3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyl group at position 1, a cyclohexyl substituent at position 4, and a carboxylic acid moiety at position 2. The (3S,4S) stereochemistry is critical for its molecular interactions, particularly in biological systems where enantioselectivity often dictates activity.

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2,(H,20,21)/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKGKXAHORNYCA-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selectivity of the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Uses

The compound's structural characteristics suggest several potential therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with similar structural motifs may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine.

- Analgesic Properties : The presence of the pyrrolidine moiety is associated with analgesic effects in various studies, suggesting that (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid may have pain-relieving properties .

Case Study: Synthesis of Analogues

A study demonstrated the synthesis of various analogues of this compound to evaluate their pharmacological profiles. The results indicated that modifications to the benzyl and cyclohexyl groups significantly influenced their binding affinity to target receptors .

Role as a Building Block

This compound serves as a versatile building block in organic synthesis due to its chiral nature:

- Chiral Auxiliary : It can be used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in other compounds during reactions such as aldol condensations or Michael additions.

- Formation of Complex Molecules : The compound's ability to undergo various chemical transformations makes it suitable for constructing more complex molecular architectures, which are essential in drug design and development.

Mechanistic Studies

The compound's interaction with biological systems has been explored through mechanistic studies:

- Receptor Binding Studies : Investigations into how this compound binds to specific receptors have provided insights into its potential as a lead compound for developing new drugs targeting neurological disorders .

Toxicology Assessments

Preliminary toxicological assessments indicate that while the compound exhibits promising pharmacological properties, further studies are needed to evaluate its safety profile comprehensively.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Pyrrolidine Carboxylic Acid Derivatives with Protective Groups

Key Observations :

Pyrrolidine Derivatives with Aryl and Heterocyclic Substituents

Key Observations :

Key Observations :

- Toxicological Gaps : Unlike 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), the safety profile of the target compound remains uncharacterized, highlighting a research need.

- Cyclohexyl Substituents : The cyclohexyl group in the target compound and ’s hydrazone may introduce steric bulk, affecting metabolic stability .

Structural and Stereochemical Considerations

- Stereochemistry : The (3S,4S) configuration of the target compound contrasts with racemic mixtures like (±)-(3R,4S)-4-benzodioxolyl derivatives (). Enantiopure synthesis (e.g., via chiral catalysts) is critical for applications requiring stereoselectivity .

- Hydrogen Bonding : ’s crystal structure reveals a hydrogen-bonding network involving carboxylic acid and ammonium groups. Similar interactions in the target compound may influence solubility and crystallinity .

Biological Activity

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the class of substituted pyrrolidine carboxylic acids. Its unique structure, characterized by a benzyl group and a cyclohexyl group, suggests potential biological activities that warrant detailed investigation. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's stereochemistry is crucial for its biological activity. The (3S,4S) configuration indicates specific spatial arrangements that can influence interactions with biological targets. The presence of the benzyl and cyclohexyl substituents may enhance the compound's reactivity compared to non-substituted analogs.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Inhibition of NR2F6 Activity : The compound has been reported to modulate the activity of NR2F6, a nuclear receptor implicated in numerous diseases. This modulation suggests potential therapeutic applications in conditions related to NR2F6 dysregulation .

- Antioxidant Properties : Studies have shown that compounds with similar structures can exhibit antioxidant effects, which may contribute to their therapeutic potential in oxidative stress-related diseases.

Case Studies

- Modulation of Nuclear Receptors : In a study focusing on the modulation of NR2F6, it was found that this compound could effectively alter receptor activity, suggesting its role in therapeutic strategies against related disorders .

- Antioxidant Activity : Related compounds have demonstrated significant inhibition of LDL oxidation and other oxidative processes. While specific data on this compound is limited, its structural similarities imply a potential for similar activity .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| NR2F6 Modulation | Alters receptor activity | |

| Antioxidant Effects | Inhibits oxidative stress |

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites where it can inhibit or activate functions depending on the target.

Q & A

Q. What are the established synthetic routes for (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?

Synthesis typically involves multi-step strategies to achieve the desired stereochemistry:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl carbamate (Cbz) groups to protect the pyrrolidine nitrogen during synthesis .

- Chiral Induction : Chiral auxiliaries or catalysts (e.g., organocatalysts) ensure enantioselectivity. For example, microwave-assisted synthesis improves yield and reduces racemization .

- Cyclohexyl Incorporation : Friedel-Crafts alkylation or cross-coupling reactions introduce the cyclohexyl moiety, requiring anhydrous conditions and catalysts like Pd/C .

- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF), temperature control (±5°C), and stoichiometric ratios of reagents (e.g., DCC for carboxyl activation) are optimized to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- X-ray Crystallography : Provides definitive proof of stereochemistry via Flack parameters (e.g., Flack x = –0.04(2) in related compounds) .

- NMR Spectroscopy : H- and C-NMR distinguish diastereomers; coupling constants (e.g., ) confirm relative configurations .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects impurities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

The (3S,4S) configuration determines:

- Binding Affinity : Polar interactions between the carboxylic acid group and catalytic residues of enzymes (e.g., metalloproteases) .

- Conformational Rigidity : The cyclohexyl group restricts pyrrolidine ring flexibility, enhancing target selectivity .

- Case Study : Analogous compounds with (3R,4R) configurations show reduced activity due to steric clashes, as confirmed by surface plasmon resonance (SPR) assays .

Q. How can researchers resolve contradictions in enantiomer activity data for this compound?

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to favor the (3S,4S) enantiomer during synthesis .

- Crystallographic Reanalysis : Re-examine X-ray data to rule out crystal packing artifacts (e.g., hydrogen-bond networks altering apparent activity) .

- Computational Docking : Compare binding modes of (3S,4S) vs. (3R,4R) enantiomers using software like AutoDock Vina to identify steric/electronic mismatches .

Q. What computational methods are employed to predict the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability (logP ~2.5 predicted via Schrödinger’s QikProp) .

- ADMET Profiling : Tools like SwissADME predict moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculates pKa (~3.5 for the carboxylic acid group) to guide salt formation for improved bioavailability .

Q. What experimental strategies validate the proposed mechanism of action in pharmacological studies?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to targets like G-protein-coupled receptors .

- Site-Directed Mutagenesis : Identifies critical residues (e.g., Asp189 in thrombin) interacting with the benzyl group via alanine-scanning mutagenesis .

- Metabolite Profiling : LC-MS/MS detects stable metabolites in hepatocyte incubations, ruling off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.